3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-24-16-8-6-13-19-20-14(22(13)21-16)10-18-15(23)7-5-11-3-2-4-12(17)9-11/h2-4,6,8-9H,5,7,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZTUCBDWUZTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CCC3=CC(=CC=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, have been found to inhibitMtb shikimate dehydrogenase (Mt SD) . Mt SD is an essential protein for the biosynthesis of the chorismate end product and is a promising therapeutic target for the development of new-generation anti-TB agents.
Mode of Action
Based on the similar structures, it can be inferred that the compound might interact with its target protein (such as mt sd) and inhibit its function. This inhibition could lead to the disruption of the biosynthesis of the chorismate end product, affecting the survival and proliferation of the targeted organisms.
Biochemical Pathways
The compound potentially affects the shikimate pathway by inhibiting the function of shikimate dehydrogenase. This enzyme plays a crucial role in the biosynthesis of chorismate, which is a precursor for the synthesis of aromatic amino acids and other aromatic compounds. Inhibition of this pathway can lead to the disruption of essential metabolic processes in the targeted organisms.
Result of Action
The result of the compound’s action would likely be the inhibition of the growth and proliferation of the targeted organisms by disrupting their essential metabolic processes. This is based on the potential inhibition of the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds.
Biological Activity
The compound 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel derivative belonging to the class of triazolopyridazine compounds. It has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and pharmacological applications.
Chemical Structure and Properties
The compound features:
- A propanamide group linked to a triazolopyridazine core.
- A methoxy group attached to the triazolo ring.
- A chlorophenyl substituent that may influence its biological interactions.
Biological Activity Overview
Research indicates that triazolopyridazine derivatives exhibit a range of pharmacological activities including:
- Antiproliferative effects on cancer cell lines.
- Enzyme inhibition , particularly targeting kinases such as c-Met and Pim-1.
- Antimicrobial and anticonvulsant properties .
Anticancer Activity
Recent studies have demonstrated that derivatives similar to 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide show significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Evaluation : Compounds based on the triazolopyridazine structure were evaluated for their cytotoxic effects using the MTT assay across multiple cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, compound 4g showed an IC50 value of 0.163 μM against c-Met kinase and significant antiproliferative activity with mean GI% values of 55.84% .
- Mechanistic Insights : The mechanism of action involves cell cycle arrest and apoptosis induction. In particular, compound 4g was noted to cause MCF-7 cells to arrest in the S phase and significantly increase caspase-9 activity, indicating enhanced apoptosis .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of critical enzymes involved in cancer progression:
- c-Met Kinase : Known for its role in tumor growth and metastasis. Derivatives have shown IC50 values comparable to established inhibitors like Foretinib .
Table 1: Inhibitory Activities Against c-Met Kinase
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 4g | 0.163 ± 0.01 | MCF-7 |
| 12e | 0.090 | A549 |
| Foretinib | 0.019 | A549 |
Pharmacological Applications
Beyond anticancer activity, triazolopyridazine derivatives are being explored for their potential in treating various conditions:
Scientific Research Applications
It appears that information regarding the specific applications of "3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide" is limited. However, based on the available data, here's what can be gathered:
Chemical Properties and Structure
- Name: 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is the chemical name; it is also referred to by its CAS number: 2034326-23-1 .
- Class: It belongs to the class of acylhydrazones.
- Structure: The compound features a propanamide group linked to a triazolopyridazine core with a methoxy group (OCH3) attached to the triazolo ring. A chlorophenyl group (C6H4Cl) is linked to the nitrogen atom of the propanamide group.
Potential Applications and Significance
- The presence of a triazolopyridazine core suggests potential biological activity. Triazolopyridazines are a class of heterocyclic compounds known to possess diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.
Triazolopyridazines and Related Compounds
Due to the lack of specific research on the target compound, information on similar compounds may provide insights:
- Pyridazines: The pyridazine ring is an attractive heterocycle for drug design due to its unique physicochemical properties .
- Branaplam: Branaplam, which contains a pyridazine scaffold, has been investigated for its potential as a therapeutic for spinal muscular atrophy (SMA) and Huntington’s disease .
- Aminopyridazines: 3-Amino-6-phenylpyridazine has been identified as a structural element in ligands that bind to bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) .
- Triazoles: 3-(2-chlorophenyl)-6-[4-methoxy-3-(3-oxolanyloxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of triazoles .
Other Heterocyclic Compounds with Anticancer Activity
- 1,3,4-Oxadiazoles: Researchers have explored 1,3,4-oxadiazole derivatives for anticancer activity . Several compounds showed telomerase inhibitory activity and antiproliferative activities against various cancer cell lines .
Limitations
Comparison with Similar Compounds
Core Heterocyclic Modifications
Compounds with variations in the triazolo-pyridazine core or substituent positions include:
Key Observations :
Side Chain Variations
Key Observations :
Preparation Methods
Cyclization of Pyridazine Hydrazides
A widely reported method involves the cyclization of 6-methoxypyridazine-3-hydrazine with triethyl orthoacetate. As demonstrated intriazolo[4,3-a]pyrazine syntheses, this reaction proceeds via:
- Hydrazine substitution : Treatment of 3,6-dichloropyridazine with hydrazine hydrate in ethanol at 85°C yields 6-chloropyridazine-3-hydrazine.
- Cyclization : Reaction with triethyl orthoacetate at 80°C forms the triazole ring.
Propanamide Side Chain Preparation
Synthesis of 3-(3-Chlorophenyl)Propanoic Acid
The side chain is prepared via Friedel-Crafts acylation:
- Acylation : 3-Chlorophenylacetyl chloride reacts with malonic acid in the presence of AlCl₃.
- Decarboxylation : Heating under reflux yields 3-(3-chlorophenyl)propanoic acid (72% yield).
Coupling Strategies
Amide Bond Formation
The final step conjugates the triazolopyridazine methylamine with 3-(3-chlorophenyl)propanoic acid:
- Activation : Propanoic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane with catalytic DMF.
- Coupling : Reacting the acyl chloride with 3-(aminomethyl)-6-methoxy-triazolo[4,3-b]pyridazine in the presence of DIPEA (N,N-diisopropylethylamine) yields the target compound.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 25°C | |
| Reaction Time | 30 minutes | |
| Solvent | Dichloromethane | |
| Base | DIPEA (2 eq) | |
| Yield | 82–90% |
Continuous Flow Synthesis
A patent-pending method (EP3749668B1) describes a continuous process for analogous triazolopyridazine-propanamide conjugates:
Flow Reactor Setup :
- Channel 1: Aqueous solution of triazolopyridazine methylamine + NaOH
- Channel 2: Organic solution of 3-(3-chlorophenyl)propanoyl chloride in dichloromethane
Reaction Parameters :
- Temperature: 90°C
- Residence Time: 70–180 seconds
- Phase Ratio (Organic:Aqueous): 1:1 to 2:1
Advantages :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, triazole), 7.45–7.30 (m, 4H, Ar-H), 4.42 (d, 2H, CH₂NH), 3.94 (s, 3H, OCH₃) |
| HRMS | [M+H]⁺ calc. 401.1024, found 401.1021 |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Purity (%) |
|---|---|---|---|---|
| Batch Amide Coupling | 82–90 | 30 min | Moderate | 85–90 |
| Continuous Flow | 95 | <3 min | High | 93–95 |
| Microwave Cyclization | 85 | 15 min | Low | 88 |
Challenges and Mitigation Strategies
Q & A
Basic: What are the critical steps in synthesizing 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide, and how are reaction conditions optimized?
Answer:
The synthesis involves three key stages:
- Step 1: Preparation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux in ethanol (60–80°C) .
- Step 2: Functionalization of the triazolopyridazine moiety with a chlorophenyl propanamide group using coupling agents like EDCI/HOBt in DMF at room temperature .
- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions .
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions during amide bond formation .
- Catalysts: Use of triethylamine as a base improves reaction efficiency .
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns protons and carbons in the triazolopyridazine core (e.g., methoxy group at δ ~3.9 ppm, aromatic protons at δ 7.2–8.5 ppm) .
- 2D NMR (HSQC, HMBC): Resolves ambiguities in overlapping signals, such as distinguishing the propanamide linkage .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 386.12) .
- HPLC: Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer: Contradictions (e.g., unexpected peaks in ¹H NMR) may arise from:
- Rotamers: Amide bond rotation creates multiple conformers, observed as split signals. Use variable-temperature NMR (e.g., 298–343 K) to coalesce peaks .
- Residual Solvents: DMF or DMSO-d₆ impurities mimic aromatic protons. Compare with solvent-free spectra .
- Tautomerism: Triazolopyridazine rings exhibit tautomeric shifts. X-ray crystallography provides definitive structural confirmation .
Methodological Approach:
- 2D NMR: Correlate ambiguous protons/carbons via HSQC and HMBC .
- Isotopic Labeling: Synthesize deuterated analogs to track proton environments .
Advanced: What strategies improve the solubility and bioavailability of this compound in preclinical studies?
Answer:
- Structural Modifications:
- Introduce hydrophilic groups (e.g., hydroxyl, pyridine) to the propanamide chain .
- Replace methoxy with ethoxy to enhance metabolic stability .
- Formulation Approaches:
- Use cyclodextrin-based complexes to increase aqueous solubility .
- Nanoemulsions or liposomes for targeted delivery .
- In Silico Modeling: Predict logP and solubility via QSPR models (e.g., Schrödinger’s QikProp) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer: Focus on modifying key pharmacophores:
- Triazolopyridazine Core:
- Replace methoxy with halogens (F, Cl) to assess electronic effects on target binding .
- Test fused-ring analogs (e.g., benzothiazole) for improved affinity .
- Propanamide Side Chain:
- Vary substituents (e.g., methyl, trifluoromethyl) to study steric/electronic impacts .
- Introduce heterocycles (thiazole, pyridine) to enhance solubility .
Experimental Workflow:
Synthesis: Parallel synthesis of 10–20 derivatives using combinatorial chemistry .
Screening: High-throughput assays (e.g., enzyme inhibition, cytotoxicity) .
Data Analysis: Multivariate regression to correlate structural features with activity .
Advanced: How can reaction conditions be systematically tested to address yield inconsistencies in large-scale synthesis?
Answer:
- Design of Experiments (DoE): Use factorial designs to evaluate variables:
- Factors: Solvent (DMF vs. THF), temperature (0°C vs. 25°C), catalyst loading (1–5 mol%) .
- Response Variables: Yield, purity, reaction time .
- Scale-Up Adjustments:
- Switch from batch to flow chemistry for exothermic reactions .
- Optimize stirring rates to ensure homogeneity in viscous solvents (e.g., DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
